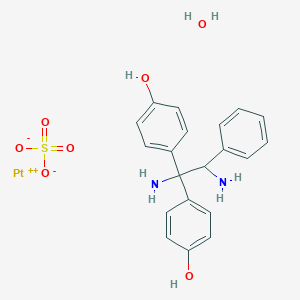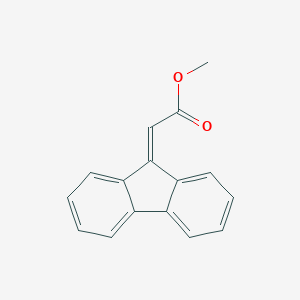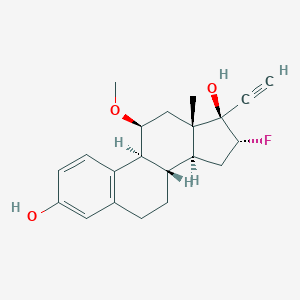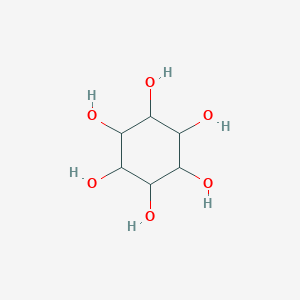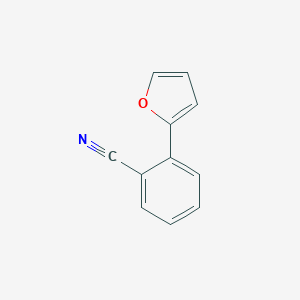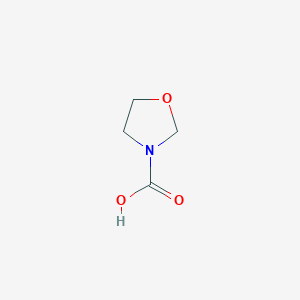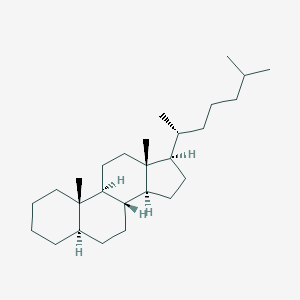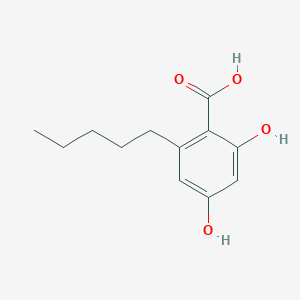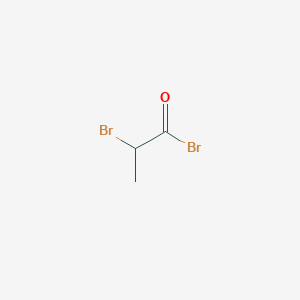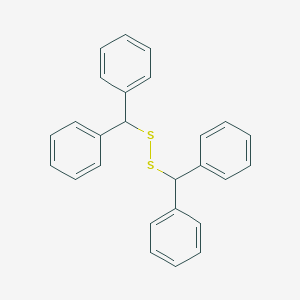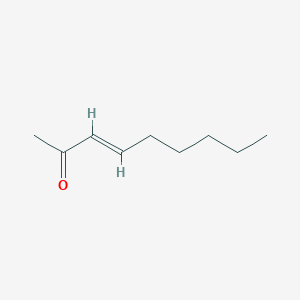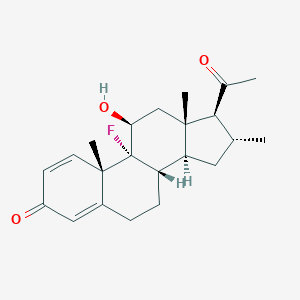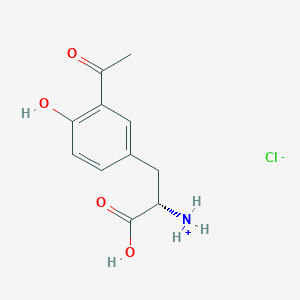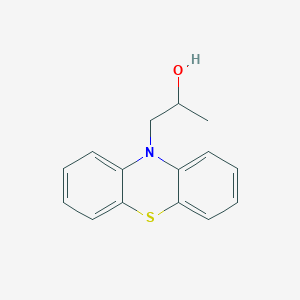
1-Phenothiazin-10-ylpropan-2-ol
Vue d'ensemble
Description
1-Phenothiazin-10-ylpropan-2-ol is a compound that belongs to the class of phenothiazines . Phenothiazines are compounds containing dibenzo-1,4-thiazine and some of them are neuroactive . They are traditionally present in compounds with antipsychotic, antihistaminic, and antimuscarinic effects .
Synthesis Analysis
The synthesis of phenothiazine derivatives has been achieved through various methods. A ring-fusion approach has been developed to extend the conjugation length of phenothiazines, resulting in a series of novel extended phenothiazines . Another method involves the condensation of different chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with 2-substituted phenothiazines .Molecular Structure Analysis
The molecular structure of 1-Phenothiazin-10-ylpropan-2-ol can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to study the vibrational frequency of the compound . The UV-Vis, 1H, and 13C NMR investigations can also be completed .Chemical Reactions Analysis
The chemical reactions involving 1-Phenothiazin-10-ylpropan-2-ol can be monitored using techniques like NMR . This allows for the understanding of the mechanism and kinetics of chemical reactions .Orientations Futures
Phenothiazine and its derivatives have been attractive in various optoelectronic applications . The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system . Future prospects are based on the structure–property relationship in phenothiazine-derivative materials .
Propriétés
IUPAC Name |
1-phenothiazin-10-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9,11,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOARYLWNROHOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327478 | |
| Record name | 1-phenothiazin-10-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenothiazin-10-ylpropan-2-ol | |
CAS RN |
32209-47-5 | |
| Record name | 1-phenothiazin-10-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

